5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of trifluoromethoxy and trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields of research due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzimidazole core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoromethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, acetonitrile)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to the inhibition of key enzymes or signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with chloro groups instead of trifluoromethoxy groups.
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole: Similar structure but with fluoro groups instead of trifluoromethoxy groups.
Uniqueness
5,6-Bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
113638-37-2 |
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Molecular Formula |
C10H3F9N2O2 |
Molecular Weight |
354.13 g/mol |
IUPAC Name |
5,6-bis(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H3F9N2O2/c11-8(12,13)7-20-3-1-5(22-9(14,15)16)6(2-4(3)21-7)23-10(17,18)19/h1-2H,(H,20,21) |
InChI Key |
WQDBYYRGGDKJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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